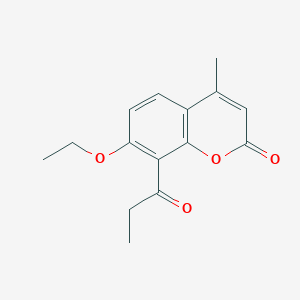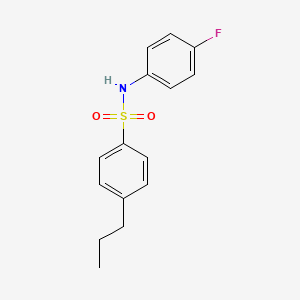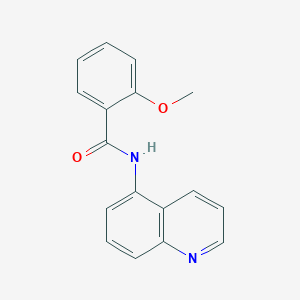![molecular formula C15H21N3OS B5741118 N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PTU-Bn, and it is a thiourea derivative that has been synthesized and tested for its biological activity. In
Mecanismo De Acción
PTU-Bn exerts its biological activity by inhibiting the activity of thioredoxin reductase (TrxR). TrxR is an essential enzyme that plays a crucial role in redox regulation and cellular defense against oxidative stress. By inhibiting TrxR, PTU-Bn disrupts the redox balance in cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
PTU-Bn has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In the brain, PTU-Bn protects neurons from oxidative stress by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTU-Bn has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, PTU-Bn has some limitations for lab experiments. Its mechanism of action is not fully understood, and its specificity for TrxR inhibition is not well characterized. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for research on PTU-Bn. One area of interest is the development of PTU-Bn analogs with improved potency and specificity for TrxR inhibition. Another area of research is the investigation of PTU-Bn's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel drug delivery systems for PTU-Bn could improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of PTU-Bn involves the reaction of benzyl isothiocyanate with N-(2-oxo-1-pyrrolidinyl)propylamine. This reaction produces a thiourea derivative that is purified by column chromatography. The yield of this synthesis method is around 70%, and the purity of the final product is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
PTU-Bn has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. PTU-Bn has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propiedades
IUPAC Name |
1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14-8-4-10-18(14)11-5-9-16-15(20)17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOISMUMLDWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)



![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)